molecular formula C17H11BrO5 B2863662 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate CAS No. 196928-58-2

3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate

Cat. No. B2863662
CAS RN: 196928-58-2
M. Wt: 375.174
InChI Key: SOGGAFQZRGWLOG-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds that have a 4H-chromen-4-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .


Molecular Structure Analysis

The molecular structure of this compound would likely include a chromone backbone with a bromophenoxy group at the 3-position and an acetate group at the 7-position .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the bromine atom could be involved in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bromine atom and the acetate group could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives, particularly those related to phenoxy acetamide, have been explored for their therapeutic potential. Studies suggest that such derivatives can be designed to enhance life quality by proving to be successful agents in terms of safety and efficacy . The compound’s structure allows for the synthesis of new pharmaceuticals or the improvement of existing ones, focusing on molecular interactions and specific physicochemical properties.

Pharmacology

Pharmacologically, the compound has been linked to the synthesis of various derivatives that exhibit anti-inflammatory effects. For instance, 1,3,4-oxadiazoles derivatives, which include a similar bromophenoxy component, have shown a range of biological activities, including antibacterial, antiviral, and antifungal properties . These findings indicate potential for the compound in the development of new drugs with diverse therapeutic applications.

Chemistry

In the field of chemistry, the compound serves as a building block for creating complex molecular structures. It is particularly useful in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and chemicals . The bromophenoxy group in the compound facilitates nucleophilic aromatic substitutions, which are key reactions in organic synthesis.

Biochemistry

Biochemically, derivatives of this compound have been synthesized as probable inhibitors of human cytomegalovirus replication . The compound’s ability to be modified allows for the creation of analogues that can interact with biological systems, potentially leading to new treatments for viral infections.

Materials Science

In materials science, the compound’s derivatives are used to impart specific properties to materials, such as thermal stability and flame resistance. These properties are particularly valuable in the production of plastics, adhesives, and coatings . The compound’s versatility makes it an important component in the development of new materials with enhanced performance.

Industrial Applications

While not directly related to the exact compound , similar bromophenoxy compounds are utilized as solvents in industrial applications. They are involved in processes that require the dissolution of various materials, highlighting the compound’s potential utility in industrial settings .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many chromone derivatives exhibit their effects through interactions with biological macromolecules .

Safety and Hazards

As with any chemical compound, handling “3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could potentially include risks associated with handling brominated compounds .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

[3-(4-bromophenoxy)-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGGAFQZRGWLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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